molecular formula C12H13ClN2O3S B486518 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-methyl-1H-imidazole CAS No. 723745-07-1

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-methyl-1H-imidazole

Cat. No.: B486518
CAS No.: 723745-07-1
M. Wt: 300.76g/mol
InChI Key: FJSBDVQZWDYFPF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzenesulfonyl group attached to an imidazole ring, which is further substituted with chloro, methoxy, and methyl groups

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-methyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride intermediate: This step involves the chlorosulfonation of 5-chloro-2-methoxy-4-methylbenzene using chlorosulfonic acid to produce 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride.

    Reaction with imidazole: The benzenesulfonyl chloride intermediate is then reacted with 2-methylimidazole in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-methyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-methyl-1H-imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, or interfering with signal transduction pathways.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-methyl-1H-imidazole can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-ethyl-1H-imidazole: This compound has an ethyl group instead of a methyl group on the imidazole ring, which may result in different chemical and biological properties.

    1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-phenyl-1H-imidazole:

    1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-isopropyl-1H-imidazole: The isopropyl group introduces steric hindrance, which can affect the compound’s interactions with other molecules.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-8-6-11(18-3)12(7-10(8)13)19(16,17)15-5-4-14-9(15)2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSBDVQZWDYFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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